1,5,8-Trimethyl-1,2-dihydronaphthalene

Description

Structural Context within Naphthalene (B1677914) Derivatives

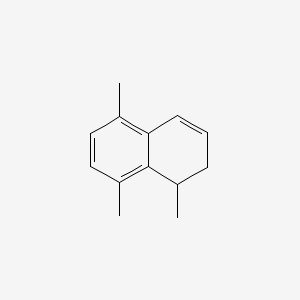

1,5,8-Trimethyl-1,2-dihydronaphthalene belongs to the broad class of naphthalene derivatives. The fundamental structure is a naphthalene core, which consists of two fused benzene (B151609) rings. The "dihydronaphthalene" designation indicates that one of the rings is partially saturated, containing two additional hydrogen atoms. Specifically, in the 1,2-dihydronaphthalene (B1214177) scaffold, the saturation occurs at the first and second carbon positions.

The defining feature of the titular compound is the presence and specific placement of three methyl groups at the 1, 5, and 8 positions of the dihydronaphthalene framework. This substitution pattern distinguishes it from other trimethyl-dihydronaphthalene isomers and plays a crucial role in determining its three-dimensional shape and potential reactivity.

| Property | Value |

| Molecular Formula | C₁₃H₁₆ |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4506-36-9 |

Academic Significance and Research Scope

The academic interest in this compound is primarily rooted in its identity as a natural product. Scientific databases indicate that this compound has been reported in Cistus creticus, a flowering plant species native to the Mediterranean region. tandfonline.com The essential oils of Cistus species are known to be rich in a variety of terpenoids and other volatile organic compounds. tandfonline.commiraclebotanicals.comnih.govresearchgate.net The presence of this compound in this plant suggests its biosynthesis within the intricate metabolic pathways of Cistus creticus.

However, it is important to note that research specifically focused on this compound is limited. Much of the scientific attention on trimethyl-dihydronaphthalene isomers has been overwhelmingly directed towards its close relative, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN). TDN is a well-known C13-norisoprenoid that is a significant aroma compound in aged Riesling wines, often responsible for a characteristic "petrol" or "kerosene" note. nih.govopenagrar.dewikipedia.org The extensive research into TDN, from its sensory perception to its formation from precursors in grapes, provides a valuable comparative backdrop for understanding the potential properties and significance of less-studied isomers like the 1,5,8-trimethyl variant. nih.govresearchgate.netmdpi.comacs.orgnih.govmdpi.com

The research scope for this compound remains an open area for investigation. Future studies could explore its biosynthetic pathway in Cistus creticus, its potential biological activities, and a more detailed characterization of its chemical and physical properties.

Considerations of Isomerism in Dihydronaphthalene Systems

Isomerism is a fundamental concept in chemistry that is particularly relevant to the study of this compound. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of dihydronaphthalene systems, both structural isomerism and stereoisomerism are important considerations.

Structural Isomerism: The placement of the three methyl groups on the dihydronaphthalene core can vary, leading to a number of structural isomers. The difference in the location of these substituents can significantly alter the molecule's properties. As mentioned, the most studied isomer is 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). wikipedia.orgnist.gov The distinct positioning of the methyl groups in the 1,5,8-isomer versus the 1,1,6-isomer results in different molecular geometries and electron distributions, which in turn would be expected to influence their chemical behavior and spectroscopic signatures.

Stereoisomerism: The partially saturated ring in 1,2-dihydronaphthalene is not planar. This non-planarity gives rise to the possibility of stereoisomers, which have the same connectivity but different spatial arrangements of atoms. The dihydronaphthalene ring can adopt various conformations, often described as half-chair or sofa conformations. The substituents on this ring can occupy pseudo-axial or pseudo-equatorial positions. fiveable.melumenlearning.comrsc.orgrsc.orgutdallas.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5,8-trimethyl-1,2-dihydronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4,6-8,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFOZRTWRVNHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2=C(C=CC(=C12)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4506-36-9 | |

| Record name | 1,2-Dihydro-1,5,8-trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4506-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,5,8-trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRO-1,5,8-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6D44B0088 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation

Identification in Plant Extracts

Scientific analysis of plant extracts has confirmed the occurrence of 1,5,8-Trimethyl-1,2-dihydronaphthalene in specific species. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify this compound within the intricate matrix of essential oils.

This compound has been identified as a constituent of the essential oil derived from Sisymbrium irio, commonly known as London rocket. In a detailed analysis of the essential oil from the aerial parts of Sisymbrium irio collected in Jordan, this compound was detected. The study, which identified a total of fifty-three components representing 97.5% of the total oil, reported the presence of this compound in trace amounts. scispace.com

Interactive Data Table: Volatile Compounds Identified in the Essential Oil of Sisymbrium irio

| Compound Category | Number of Compounds | Percentage of Total Oil (%) |

| Esters and Acids | 9 | 38.80 |

| Nitrogen and Sulfur Containing | 11 | 36.41 |

| Terpenoids | 15 | 8.20 |

| Aliphatic Hydrocarbons | Not specified | 6.30 |

| Aromatic Compounds | Not specified | 3.53 |

| Fatty Acids | Not specified | 2.50 |

| Other Components | Not specified | 1.17 |

| This compound | 1 | Trace |

Despite extensive research into the chemical composition of the essential oil of Cistus creticus (pink rock-rose), there is no scientific literature to date that reports the presence of this compound in this species. Multiple studies have analyzed the volatile components of Cistus creticus from various geographical locations, and while these analyses have identified a rich array of monoterpenes, sesquiterpenes, and diterpenes, this compound has not been listed among them. researchgate.netnih.govnih.govresearchgate.net This suggests that the compound is not a typical constituent of the essential oil of this particular plant species.

Hypothesized Biogenic Pathways

While the specific biosynthetic pathway for this compound has not been elucidated, its chemical structure strongly suggests it is a sesquiterpenoid. Sesquiterpenoids are a class of C15 terpenes that are biosynthesized from farnesyl pyrophosphate (FPP). The general principles of sesquiterpenoid biosynthesis can, therefore, be applied to hypothesize a plausible pathway for the formation of this compound.

The biosynthesis would commence with the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a series of cyclization reactions. For the bicyclic structure of this compound, a plausible route would involve an initial cyclization to form a ten-membered ring intermediate, such as a germacrene cation. Subsequent, more complex cyclizations and rearrangements, including hydride and methyl shifts, would then be required to form the specific dihydronaphthalene skeleton with the observed trimethyl substitution pattern. The exact sequence of these cyclizations and rearrangements is catalyzed by specific enzymes known as terpene synthases, and the particular synthase responsible for this compound has yet to be identified.

Synthetic Methodologies and Chemical Transformation

Approaches for Chemical Synthesis

The synthesis of polysubstituted dihydronaphthalenes can be approached through various strategies, often involving the construction of the bicyclic ring system followed by or concurrent with the introduction of substituents.

Alkylation of Naphthalene (B1677914) and Derivatives

Direct alkylation of naphthalene to achieve the specific 1,5,8-trimethyl substitution pattern on a dihydronaphthalene ring is a challenging prospect. Friedel-Crafts alkylation of naphthalene typically leads to a mixture of α- and β-substituted products, with the regioselectivity being highly dependent on reaction conditions such as the catalyst, solvent, and temperature. Achieving the desired 1,5,8-trimethyl substitution pattern would likely require a multi-step synthetic sequence involving directing groups and subsequent modifications.

A hypothetical approach could involve the selective functionalization of a pre-existing naphthalene derivative. For instance, starting with a naphthalene core bearing functional groups at the 1, 5, and 8 positions that can be converted to methyl groups would be a plausible, albeit complex, strategy.

Other Synthetic Routes

Alternative synthetic routes would likely focus on building the dihydronaphthalene core from acyclic or monocyclic precursors. Ring-closing reactions, such as intramolecular Heck or aldol (B89426) condensation reactions, could be envisioned. For example, a suitably substituted benzene (B151609) derivative with a side chain capable of cyclizing to form the second ring could be a potential starting point.

Another theoretical approach involves the partial reduction of a 1,5,8-trimethylnaphthalene precursor. Selective reduction of one of the aromatic rings of a fully aromatized naphthalene system can be achieved using methods like the Birch reduction, although controlling the exact position of the resulting double bonds in the dihydronaphthalene product to yield the 1,2-dihydro isomer would be a significant challenge.

Derivatization Reactions

Once synthesized, the 1,5,8-trimethyl-1,2-dihydronaphthalene molecule offers several sites for further chemical modification.

Functionalization Strategies

The dihydronaphthalene core contains both aromatic and aliphatic C-H bonds, as well as a double bond, which are all potential sites for functionalization.

Aromatic Substitution: The aromatic ring could undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation. The directing effects of the existing methyl groups and the alkyl portion of the fused ring would influence the position of the incoming electrophile.

Allylic Functionalization: The methylene (B1212753) group adjacent to the double bond (the allylic position) is a prime target for radical substitution reactions, for instance, using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then be displaced by various nucleophiles.

Double Bond Addition: The double bond in the dihydro-aromatic ring can undergo addition reactions. For example, hydrogenation would lead to the corresponding tetrahydronaphthalene derivative. Halogenation or epoxidation would introduce new functional groups across the double bond.

Formation of Chemical Analogues

The synthesis of chemical analogues would involve modifying the substitution pattern or the core structure.

Varying Alkyl Groups: The methyl groups could be replaced with other alkyl groups (ethyl, propyl, etc.) by using the appropriate alkylating agents in the synthetic sequence.

Introducing Heteroatoms: Analogues containing heteroatoms could be synthesized by employing strategies that incorporate nitrogen, oxygen, or sulfur into the bicyclic ring system.

Modifying the Degree of Unsaturation: As mentioned, hydrogenation can lead to the tetrahydronaphthalene analogue. Dehydrogenation would yield the fully aromatic 1,5,8-trimethylnaphthalene.

Mechanistic Studies of Synthetic Pathways

Due to the lack of specific published synthetic routes for this compound, there are no available mechanistic studies for its formation. However, any proposed synthetic pathway would be subject to mechanistic investigation to understand the reaction intermediates, transition states, and factors controlling regioselectivity and stereoselectivity.

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for Structure Determination

The structural framework of 1,5,8-Trimethyl-1,2-dihydronaphthalene is elucidated using a suite of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, exhibiting distinct signals for the aromatic and aliphatic protons. The three methyl groups would likely appear as sharp singlet or doublet signals in the upfield region of the spectrum. The protons on the dihydronaphthalene ring system would show more complex splitting patterns due to spin-spin coupling. The chemical shifts and coupling constants of these protons would be crucial in determining the connectivity and relative stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Thirteen distinct signals would be expected, corresponding to the thirteen carbon atoms. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, methyl). For instance, the aromatic carbons would resonate in the downfield region (typically 120-150 ppm), while the aliphatic and methyl carbons would appear in the upfield region.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 172, which corresponds to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structural fragments of the molecule.

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Data Type | Expected Observations |

| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons (downfield), Aliphatic protons (mid-field), Methyl protons (upfield) |

| Coupling Constants (Hz) | Complex splitting patterns for dihydronaphthalene ring protons | |

| ¹³C NMR | Chemical Shifts (ppm) | 13 distinct signals corresponding to unique carbon environments |

| Mass Spec | Molecular Ion Peak (m/z) | 172 [M⁺] |

| Key Fragments | Analysis of fragmentation patterns reveals structural motifs |

Analysis of Stereoisomerism

Stereoisomerism is a critical aspect of the chemistry of this compound due to the presence of a chiral center.

The carbon atom at position 1 (C1) of the dihydronaphthalene ring is a stereocenter, as it is bonded to four different groups: a methyl group, a hydrogen atom, the C2 carbon of the ring, and the C8a carbon of the ring system. nih.govncats.io This chirality gives rise to the existence of two enantiomers, the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other.

Typically, the synthesis of this compound without the use of chiral catalysts or resolving agents results in a racemic mixture, which is an equal mixture of the two enantiomers. ncats.io The separation of these enantiomers would require chiral chromatography techniques. The specific rotation of each enantiomer would be equal in magnitude but opposite in sign.

Conformational Analysis and Molecular Geometry

The three-dimensional shape and flexibility of this compound are determined by its conformational preferences and molecular geometry.

The dihydronaphthalene ring system is not planar. Studies on substituted 1,2-dihydronaphthalenes have shown that the partially saturated ring adopts a non-planar conformation to relieve ring strain. rsc.orgrsc.org The two most likely conformations are a half-chair or a screw-boat conformation. tandfonline.com

The bond lengths and angles within the molecule are expected to be within the normal ranges for sp² and sp³ hybridized carbon atoms. However, some distortions from ideal geometries may occur to accommodate the steric bulk of the methyl groups and the fusion of the two rings.

Reactivity and Reaction Mechanism Investigations

Intrinsic Reactivity Patterns of the Dihydronaphthalene Scaffold

The dihydronaphthalene scaffold is characterized by a bicyclic system containing a benzene (B151609) ring fused to a partially unsaturated six-membered ring. This structure possesses distinct regions of reactivity. The aromatic portion is susceptible to electrophilic aromatic substitution, while the double bond in the dihydro- portion is prone to electrophilic addition reactions. The allylic positions of the dihydro- ring also represent potential sites for radical substitution.

In the case of 1,5,8-Trimethyl-1,2-dihydronaphthalene, the methyl groups exert an electronic influence on the ring system. Methyl groups are known to be electron-donating through an inductive effect, which can activate the aromatic ring towards electrophilic attack. The specific placement of the methyl groups at positions 1, 5, and 8 will direct incoming electrophiles to particular positions on the aromatic ring, a phenomenon governed by the principles of regioselectivity.

Furthermore, the steric hindrance imposed by the methyl groups, particularly the one at the chiral center C-1 and the one at the adjacent aromatic position C-8, can be expected to play a significant role in modulating the accessibility of reagents to the reactive sites of the molecule.

Elucidation of Specific Reaction Mechanisms

Detailed investigations into the reaction mechanisms of this compound are crucial for understanding its chemical transformations. While specific studies on this isomer are not as prevalent as those for TDN, the general mechanistic pathways applicable to dihydronaphthalenes can be inferred and are a subject of academic interest.

For instance, in acid-catalyzed reactions, the double bond in the 1,2-dihydronaphthalene (B1214177) system can be protonated to form a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent methyl group at C-1. Subsequent reaction with a nucleophile would lead to an addition product. The stereochemical outcome of such reactions would be of particular interest due to the presence of the chiral center at C-1.

Oxidation reactions of this compound could lead to the formation of various oxygenated derivatives, such as epoxides, diols, or cleavage products, depending on the oxidizing agent and reaction conditions. The regioselectivity of such oxidations would be influenced by the electronic nature of the double bond and the steric environment created by the methyl groups.

Role as a Model Compound in Organic Chemistry

Substituted dihydronaphthalenes serve as valuable model compounds for studying various concepts in organic chemistry, including stereoelectronics, conformational analysis, and the mechanisms of pericyclic reactions. The rigid, bicyclic framework of this compound, combined with its specific substitution pattern, makes it a potentially interesting substrate for such studies.

For example, its use in Diels-Alder reactions, either as a diene or a dienophile, could provide insights into the facial selectivity of cycloadditions. The stereochemical control exerted by the existing chiral center and the methyl groups would be a key aspect of such investigations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

There are no specific published studies detailing the quantum chemical calculations of the electronic structure of 1,5,8-trimethyl-1,2-dihydronaphthalene. Such a study would typically involve the use of computational methods to determine properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information is fundamental to understanding the compound's reactivity and spectroscopic properties.

Application of Advanced Computational Methods (e.g., Dispersion-Corrected Approaches)

There is no evidence of the application of advanced computational methods, such as dispersion-corrected density functional theory (DFT-D), specifically to this compound. Dispersion-corrected approaches are crucial for accurately modeling non-covalent interactions, which can be significant in larger organic molecules. nih.gov While the principles of these methods are well-established and have been applied to a wide range of organic and biological molecules, their specific application to provide detailed findings for this compound has not been reported in the available scientific literature. rsc.orgrsc.org

Due to the lack of specific research, no data tables with detailed research findings can be generated for this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary and powerful technique for the separation and analysis of volatile and semi-volatile compounds like 1,5,8-trimethyl-1,2-dihydronaphthalene. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the compound from other components in the mixture is based on its differential partitioning between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, which is crucial for its identification. nist.gov The retention index (I) is a standardized measure of the retention of a compound on a gas chromatographic column, which helps in comparing results from different systems. The experimental Kovats retention index for this compound has been reported on different non-polar stationary phases. nih.gov

Interactive Data Table: Gas Chromatography Parameters for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

| Capillary | DB-Petro | 1376.2 | nih.gov |

| Capillary | DB-Petro | 1377.6 | nih.gov |

| Capillary | HP-5 | 1354 | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural confirmation and characterization of this compound. These techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molar mass: 172.27 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M+) at m/z 172. nist.govnih.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and is critical for its unambiguous identification. The mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity in the this compound molecule. Similarly, ¹³C NMR spectroscopy would reveal the number and types of carbon atoms present in the structure. While NMR has been used to identify precursors of the related isomer 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385), specific, publicly available experimental ¹H and ¹³C NMR data for this compound is limited. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring. However, specific experimental IR spectral data for this compound is not readily found in publicly accessible databases.

Environmental Fate and Degradation Studies

Biodegradation Pathways in Environmental Matrices

Direct studies on the biodegradation of TDN in environmental matrices such as soil and water have not been extensively reported. However, the metabolic pathways for similar compounds, specifically naphthalene (B1677914) and other alkylated naphthalenes, have been widely studied, offering a model for the potential biodegradation of TDN. nih.gov Microorganisms, particularly bacteria, are the primary drivers of the biodegradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

Research has shown that bacteria from genera such as Pseudomonas, Sphingobium, and Mycobacterium are capable of degrading naphthalene and its alkylated forms. nih.govnih.gov The degradation typically initiates with the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol. This is a crucial first step that breaks the aromaticity of the ring, making it more susceptible to further degradation. nih.gov

For an alkyl-substituted naphthalene, the subsequent steps would involve:

Dehydrogenation: The cis-dihydrodiol is converted to the corresponding diol.

Ring Cleavage: The aromatic ring is opened through either meta or ortho cleavage pathways, catalyzed by other specific enzymes.

Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2 and water) and the production of biomass. nih.gov

The presence of methyl groups on the naphthalene ring, as in TDN, can influence the rate and pathway of biodegradation. While alkylation can sometimes increase a compound's recalcitrance, many soil and aquatic microorganisms have evolved the enzymatic machinery to process these substituted hydrocarbons. nih.gov For instance, studies on 1-ethylnaphthalene (B72628) have demonstrated that soil bacteria can effectively biotransform such compounds. researchgate.net

Environmental Persistence and Transformation Kinetics

The environmental persistence of a compound is a measure of the time it remains in a particular environment before being broken down. It is often expressed as a half-life (t½), the time required for half of the initial concentration to disappear.

There is no specific half-life data reported for TDN in soil, water, or air. However, studies on related compounds provide insight into its likely persistence. The photodegradation of naphthalene and several of its alkylated derivatives in water has been shown to be relatively rapid, with kinetics dependent on factors like temperature and the specific structure of the molecule. researchgate.net The table below summarizes the photodegradation rate constants for various naphthalenes, illustrating how structure can influence degradation rates.

Interactive Data Table: Photodegradation of Naphthalene and Alkylated Naphthalenes

| Compound | Temperature (°C) | Rate Constant (k, h⁻¹) | Reference |

| Naphthalene | 10 | 0.025 | researchgate.net |

| Naphthalene | 20 | 0.031 | researchgate.net |

| 1-Methylnaphthalene | 10 | 0.038 | researchgate.net |

| 1-Methylnaphthalene | 20 | 0.045 | researchgate.net |

| 2-Methylnaphthalene | 10 | 0.036 | researchgate.net |

| 2-Methylnaphthalene | 20 | 0.042 | researchgate.net |

| 1,3-Dimethylnaphthalene | 10 | 0.051 | researchgate.net |

| 1,3-Dimethylnaphthalene | 20 | 0.059 | researchgate.net |

| 2,3,5-Trimethylnaphthalene | 10 | 0.065 | researchgate.net |

| 2,3,5-Trimethylnaphthalene | 20 | 0.072 | researchgate.net |

This data is for illustrative purposes to show the behavior of structurally similar compounds.

Applications in Advanced Chemical Synthesis and Materials

Utility as a Synthetic Intermediate

1,1,6-Trimethyl-1,2-dihydronaphthalene (B124385) (TDN) serves as a crucial intermediate and target molecule in various synthetic pathways, particularly in the study of aroma compounds and norisoprenoids. Research has focused on developing efficient methods for its synthesis to be used as an analytical standard and for further chemical investigations.

A novel six-step synthetic route to produce TDN has been developed, which is essential for creating deuterium-labeled TDN. acs.org This labeled variant is critical for stable-isotope-dilution assays, a precise method for quantifying TDN and its isomers in complex mixtures like wine. acs.org The synthesis often starts from readily available precursors such as α-ionone or β-ionone. Optimized laboratory synthesis involves modified bromination and dehydrohalogenation steps to achieve high purity (≥99.5%).

The chemical structure of TDN, with its naphthalene (B1677914) core and trimethyl substitution, makes it a subject of interest for studying reaction mechanisms, such as acid-catalyzed hydrolysis from its natural precursors. openagrar.deresearchgate.net Understanding these synthetic and degradation pathways is fundamental for controlling its formation in various applications.

Table 1: Synthetic Approaches to 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

| Starting Material | Key Reaction Steps | Purity Achieved | Reference |

|---|---|---|---|

| α-ionone / β-ionone | Bromination, Dehydrohalogenation | ≥99.5% |

Development in Specialty Chemicals

The primary role of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in the specialty chemicals sector is as an aroma compound. It is widely recognized for imparting the characteristic "petrol" or "kerosene" note to aged Riesling wines. wikipedia.orgmdpi.com This unique aroma profile makes TDN a significant molecule in the flavor and fragrance industry.

At low concentrations, the aroma is considered a desirable and complex bouquet note, a hallmark of high-quality aged wines. wikipedia.orgucdavis.edu However, at higher concentrations, it can be perceived as an off-flavor, making the control of its concentration essential. openagrar.deucdavis.edu The development of specialty chemicals often involves the synthesis of TDN as a reference standard for analytical and sensory laboratories that serve the food and beverage industry. nih.gov Its presence and concentration are key quality indicators in products like wine, influencing consumer perception and preference. nih.gov

Research into TDN's sensory properties has led to the identification of the specific human odorant receptor, OR8H1, which is selectively activated by TDN. nih.govacs.org This finding is significant for the specialty chemical field as it opens avenues for developing specific aroma modulators or sensors.

Table 2: Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ | nist.gov |

| Molar Mass | 172.271 g·mol⁻¹ | wikipedia.org |

| Boiling Point | 113–126°C (at 15–22 Torr) | |

| Aroma Profile | Petrol, Kerosene | wikipedia.org |

| Sensory Threshold | ~2-4 µg/L (detection) | ucdavis.edunih.gov |

Contributions to Agrochemical Research

In the context of agrochemical research, 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is not used as an active ingredient like a pesticide or herbicide. Instead, its significance lies in its role as a biomarker related to viticultural (grape-growing) practices. The formation of TDN in wine is directly linked to the concentration of its carotenoid-derived precursors in grapes. mdpi.commdpi.com

The quantity of these precursors is influenced by various agricultural factors, including:

Sunlight Exposure: Increased sun exposure on grape clusters, often managed through leaf removal, significantly boosts the concentration of TDN precursors. mdpi.comucdavis.edu

Climate and Temperature: Warmer climatic conditions and higher temperatures during the growing season can intensify the formation of TDN in the resulting wines. mdpi.comacs.org

Viticultural Practices: Factors such as soil fertilization, water irrigation, and the selection of specific vine clones also impact the levels of TDN precursors in grapes. mdpi.com

Therefore, agrochemical research focuses on understanding and managing these viticultural parameters to control the final concentration of TDN in wine, ensuring it remains within the desired sensory range. mdpi.com TDN serves as a chemical indicator of grape quality and the impact of specific growing conditions and agricultural techniques. ucdavis.edu

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity

The reactivity of 1,5,8-trimethyl-1,2-dihydronaphthalene is a key area ripe for investigation. The arrangement of the methyl groups on the dihydronaphthalene core is expected to significantly influence its electronic and steric properties, leading to unique chemical behaviors compared to its more studied isomers. Future research should systematically explore its susceptibility to various classes of chemical reactions.

Potential areas of investigation include:

Oxidation and Reduction Reactions: Understanding how the compound behaves under various oxidizing and reducing conditions could reveal pathways to novel functionalized derivatives. The presence of the double bond and the benzylic protons suggests potential for a range of transformations.

Electrophilic and Nucleophilic Additions: The reactivity of the double bond towards electrophiles and the potential for nucleophilic attack on the aromatic ring or its substituents are fundamental aspects that need to be elucidated.

Pericyclic Reactions: The diene system within the dihydronaphthalene structure suggests the possibility of participating in cycloaddition reactions, such as the Diels-Alder reaction, which could be a powerful tool for constructing more complex molecular architectures.

A systematic study of these reactions would not only expand our fundamental understanding of this molecule but also provide a toolbox for its synthetic manipulation.

Integration of Advanced Analytical and Computational Tools

To fully characterize this compound and its reaction products, the application of modern analytical and computational techniques is essential.

Advanced Analytical Techniques:

High-resolution spectroscopic and spectrometric methods will be crucial for the unambiguous identification and structural elucidation of this compound and its derivatives.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise connectivity and stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns, aiding in structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule and its transformation products. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of the electronic transitions within the molecule. |

Computational Chemistry:

Theoretical calculations can provide invaluable insights into the molecule's properties and reactivity, guiding experimental work and aiding in the interpretation of results.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational landscape and dynamic behavior of the molecule. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of product distributions. |

The synergy between advanced analytical instrumentation and computational modeling will be paramount in accelerating the exploration of this compound's chemical space.

Rational Design of Derivatives for Targeted Applications

Once a foundational understanding of the reactivity and properties of this compound is established, the rational design of new derivatives for specific applications can be pursued. The unique substitution pattern of this molecule could serve as a scaffold for developing compounds with tailored functionalities.

Potential Application Areas for Designed Derivatives:

Materials Science: Derivatives with specific electronic or photophysical properties could be explored for applications in organic electronics or as components of advanced polymers.

Agrochemicals: The core structure could be a starting point for the synthesis of new pesticides or herbicides, with modifications aimed at optimizing biological activity and environmental persistence.

Pharmaceuticals: While speculative, the dihydronaphthalene motif is present in some biologically active molecules. Exploration of its derivatives could lead to the discovery of new therapeutic agents.

The design process would involve a feedback loop between computational prediction of properties, chemical synthesis of the target molecules, and experimental evaluation of their performance in the desired application. This approach will enable a more efficient and targeted search for novel and useful compounds based on the this compound framework.

Q & A

Q. What are the recommended methods for synthesizing 1,5,8-Trimethyl-1,2-dihydronaphthalene in laboratory settings?

Synthesis of dihydronaphthalene derivatives often involves microbial biotransformation or catalytic hydrogenation. For example, Pseudomonas putida UV4 has been used to oxidize dihydronaphthalene substrates into enantiopure diols via dioxygenase-catalyzed pathways . While direct synthesis protocols for the 1,5,8-trimethyl variant are not explicitly detailed in the evidence, analogous methods for similar compounds suggest using regioselective methylation or Friedel-Crafts alkylation under controlled conditions. Structural confirmation requires NMR and mass spectrometry.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve methyl group positions and confirm the dihydronaphthalene backbone.

- Chiral Chromatography : For determining enantiopurity, as microbial pathways (e.g., Pseudomonas putida) yield stereospecific products .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To validate molecular weight and fragmentation patterns, as demonstrated in studies of structurally related compounds in tea and wine .

Q. What are the critical physical and chemical properties of this compound for experimental design?

While data specific to the 1,5,8-trimethyl isomer is limited, analogous compounds (e.g., 1,1,6-trimethyl derivatives) provide insights:

- Molecular Formula : Likely C₁₃H₁₆ (based on methyl-substituted dihydronaphthalene frameworks).

- Volatility : High, making it suitable for GC-MS analysis .

- Stability : Susceptible to oxidation; storage under inert atmospheres is recommended .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound?

Microbial degradation pathways for dihydronaphthalenes often involve dioxygenases, which catalyze the formation of diols. For example, Pseudomonas putida UV4 metabolizes 1,2- and 1,4-dihydronaphthalene into (1R,2S)-1,2-dihydronaphthalene-diols via arene hydrate intermediates . Deuterium labeling and enantiomerically pure substrates can elucidate analogous pathways for the 1,5,8-trimethyl variant.

Q. How can environmental monitoring studies detect and quantify this compound in complex matrices?

Advanced methodologies include:

- GC-MS with PLS-DA : Used to identify dihydronaphthalene derivatives in tea, achieving VIP scores >2.5 for roasting-associated markers .

- Solid-Phase Microextraction (SPME) : Effective for volatile compound isolation in environmental samples (air, water) .

- High-Resolution Mass Spectrometry (HRMS) : For distinguishing structural isomers in sediment/soil matrices .

Q. What role does this compound play in aroma formation, and how is its synthesis regulated in natural systems?

Similar compounds like TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) are key aroma markers in aged Riesling wines, derived from carotenoid degradation. Sunlight exposure and oxidative stress accelerate TDN formation . For the 1,5,8-trimethyl isomer, studies on tea roasting processes suggest thermal degradation of terpenoids or lignans as potential precursors .

Q. What experimental frameworks are recommended for toxicological profiling of this compound?

Toxicity assessments should follow protocols for methylnaphthalenes:

- Inhalation/Oral Exposure Models : As outlined in toxicological profiles for naphthalene derivatives, focusing on systemic effects (hepatic, renal) .

- Ames Test and Micronucleus Assay : To evaluate mutagenicity .

- Ecotoxicity Studies : Assess biodegradability (e.g., OECD 301B) and bioaccumulation potential using logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.